Stereochemistry-Dependent κ-Opioid Receptor Affinity
When substituted at position 4 of [D-Ala8]Dynorphin A-(1-11)NH2, the (S)-Atc isomer shows a 10.7-fold lower affinity for the κ-opioid receptor compared to the (R)-Atc isomer, directly contrasting the stereochemical preference observed for unconstrained Phe isomers where the L-configuration typically yields higher affinity [1].
| Evidence Dimension | Binding Affinity (Ki) at κ-Opioid Receptor |
|---|---|
| Target Compound Data | Ki = 9.54 ± 2.77 nM for [D-Ala8]Dyn A-(1-11)NH2 with (S)-Atc4 |
| Comparator Or Baseline | (R)-Atc4 isomer: Ki = 0.89 ± 0.14 nM |
| Quantified Difference | 10.7-fold lower affinity for the (S)-isomer (9.54 nM vs. 0.89 nM) |
| Conditions | Radioligand binding assay using cloned κ-opioid receptors expressed in CHO cells, with [3H]diprenorphine as the radioligand. |
Why This Matters
This data proves that (S)-Atc is not an equivalent substitute for (R)-Atc when probing κ-opioid receptor interactions, making the particular enantiomer (CAS 104974-45-0) a necessity for studies targeting the gauche(-) or trans conformational space of the Phe4 side chain.
- [1] Vig, B. S., Zheng, M. Q., Murray, T. F., & Aldrich, J. V. (2003). Effects of the Substitution of Phe4 in the Opioid Peptide [D-Ala8]Dynorphin A-(1-11)NH2. Journal of Medicinal Chemistry, 46(19), 4002-4008. View Source
